(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate
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Overview
Description
Valtorcitabine is a small molecule compound belonging to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is a prodrug of torcitabine, designed to improve the bioavailability and efficacy of the parent compound. Valtorcitabine has been investigated for its potential use in the treatment of viral infections, particularly hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valtorcitabine is synthesized through the esterification of torcitabine with valine. The reaction involves the use of human esterases in plasma or the intestinal mucosa to convert valtorcitabine to torcitabine . The synthetic route typically involves the following steps:
Esterification: Torcitabine is reacted with valine in the presence of a suitable catalyst to form valtorcitabine.
Purification: The product is purified using chromatographic techniques to obtain pure valtorcitabine.
Industrial Production Methods
Industrial production of valtorcitabine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of torcitabine and valine are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Valtorcitabine undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in valtorcitabine can be hydrolyzed to release torcitabine and valine.
Oxidation and Reduction: Valtorcitabine can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze valtorcitabine.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Torcitabine and valine.
Oxidation and Reduction: Various oxidized or reduced forms of valtorcitabine, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicine: Primarily investigated for the treatment of chronic hepatitis B virus (HBV) infection.
Biology: Used in research to study the mechanisms of viral replication and the development of antiviral therapies.
Chemistry: Employed in the synthesis of other nucleoside analogues and as a model compound for studying esterification reactions.
Mechanism of Action
Valtorcitabine is a prodrug that is rapidly converted to torcitabine by human esterases in plasma or the intestinal mucosa . Torcitabine, once phosphorylated intracellularly to its active triphosphate form, inhibits viral DNA polymerase, thereby preventing viral replication. This mechanism is highly specific to HBV DNA polymerase and does not significantly affect human cellular polymerases .
Comparison with Similar Compounds
Valtorcitabine is compared with other nucleoside analogues used in antiviral therapy:
Acyclovir: Used for herpesvirus infections, but has lower bioavailability compared to valtorcitabine.
Valaciclovir: A prodrug of acyclovir with improved bioavailability, similar to how valtorcitabine improves the bioavailability of torcitabine.
Telbivudine: Another nucleoside analogue used for HBV treatment, often studied in combination with valtorcitabine for synergistic effects.
Valtorcitabine’s uniqueness lies in its specific targeting of HBV DNA polymerase and its improved bioavailability compared to its parent compound, torcitabine .
Properties
Molecular Formula |
C14H22N4O5 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21) |
InChI Key |
VFCYZPOEGWLYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N |
Origin of Product |
United States |
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